molecular formula C14H18N2 B14386824 1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine CAS No. 88300-65-6

1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine

Cat. No.: B14386824
CAS No.: 88300-65-6
M. Wt: 214.31 g/mol
InChI Key: IPBJPAGQWSWHDN-UHFFFAOYSA-N
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Description

1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine is a synthetic organic compound belonging to the naphthyridine family. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes three methyl groups and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the naphthyridine ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of methyl and isopropyl groups via substitution reactions using reagents like methyl iodide and isopropyl bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency and yield.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes or Receptors: Interaction with specific enzymes or receptors to modulate their activity.

    Pathways Involved: Participation in biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Trimethyl-2,7-naphthyridine: Lacks the isopropyl group.

    6-Isopropyl-2,7-naphthyridine: Lacks the methyl groups.

Uniqueness

1,3,8-Trimethyl-6-(propan-2-yl)-2,7-naphthyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

88300-65-6

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1,3,8-trimethyl-6-propan-2-yl-2,7-naphthyridine

InChI

InChI=1S/C14H18N2/c1-8(2)13-7-12-6-9(3)15-10(4)14(12)11(5)16-13/h6-8H,1-5H3

InChI Key

IPBJPAGQWSWHDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC(=C2C(=N1)C)C)C(C)C

Origin of Product

United States

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